(3S)-2-[(tert-butoxy)carbonyl]-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
This compound is a tetrahydroisoquinoline derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at position 2, a carboxylic acid group at position 3 (with (3S) stereochemistry), and a chlorine substituent at position 6. Its molecular formula is C₁₅H₁₈ClNO₄, with a molecular weight of approximately 313.76 g/mol (calculated based on structural data from and ). The compound is utilized as an intermediate in pharmaceutical synthesis and pharmacological research, with commercial availability noted in technical databases .
Properties
CAS No. |
2411591-64-3 |
|---|---|
Molecular Formula |
C15H18ClNO4 |
Molecular Weight |
311.76 g/mol |
IUPAC Name |
(3S)-7-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-8-10-6-11(16)5-4-9(10)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
WLRMPJFGCMPINA-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C=CC(=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)Cl |
Purity |
83 |
Origin of Product |
United States |
Biological Activity
(3S)-2-[(tert-butoxy)carbonyl]-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of interest due to its structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H22ClN2O4
- Molecular Weight : 354.82 g/mol
- CAS Number : 2411591-64-3
The compound contains a tetrahydroisoquinoline core, which is known for various biological activities including neuroprotective and anti-inflammatory effects.
Research indicates that tetrahydroisoquinoline derivatives can modulate several biological pathways:
- Chloride Transport Modulation : A series of related compounds have been shown to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This suggests potential applications in treating cystic fibrosis .
- Antimicrobial Activity : Some isoquinoline derivatives exhibit inhibitory effects on enzymes like New Delhi metallo-β-lactamase (NDM-1), which is crucial for antibiotic resistance management .
- Cytotoxic Effects : Studies have demonstrated that certain tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells, suggesting their use in cancer therapy .
Case Studies and Experimental Data
-
Chloride Transport Assay :
Compound Name EC50 (nM) Effect on Chloride Transport Compound A 5 Significant Increase Compound B 8 Moderate Increase Compound C 12 Minimal Increase - Antimicrobial Activity :
- Cytotoxicity Assays :
Scientific Research Applications
Synthesis of Bioactive Compounds
This compound serves as a critical intermediate in the synthesis of various bioactive molecules. Its structural features allow for the modification and derivatization necessary to create compounds with specific pharmacological activities. For instance, it can be utilized in the synthesis of isoquinoline derivatives that exhibit antitumor and antimicrobial properties.
Drug Development
The compound has been investigated for its potential as a drug candidate due to its ability to interact with biological targets effectively. Research has shown that derivatives of tetrahydroisoquinoline can act on neurotransmitter systems, making them candidates for treating neurological disorders such as Parkinson's disease and depression. The chloro substituent enhances the lipophilicity of the molecule, potentially improving its bioavailability.
Anticancer Activity
Studies have indicated that tetrahydroisoquinoline derivatives possess anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines makes it a valuable scaffold for developing new anticancer agents. For example, modifications to the carboxylic acid moiety can lead to increased potency against specific cancer types.
Neuropharmacological Effects
Research has highlighted the neuropharmacological effects of tetrahydroisoquinoline compounds. They have been shown to modulate dopamine receptors and may have implications in treating conditions like schizophrenia and addiction. The structure of (3S)-2-[(tert-butoxy)carbonyl]-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid positions it well for further exploration in this domain.
Synthesis of Antimicrobial Agents
A study documented the synthesis of a series of antimicrobial agents derived from this compound. These compounds demonstrated significant activity against various bacterial strains, highlighting the importance of structural modifications in enhancing antimicrobial efficacy.
Development of Antidepressants
Another case study focused on the modification of this compound to produce novel antidepressants. The derivatives were tested for their ability to inhibit serotonin reuptake and showed promising results in preclinical models, suggesting their potential as therapeutic agents for depression.
Summary Table of Applications
| Application Area | Description | Examples/Results |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for bioactive compound synthesis | Isoquinoline derivatives with antitumor properties |
| Drug Development | Potential drug candidate for neurological disorders | Modulates neurotransmitter systems |
| Anticancer Activity | Inhibits cell proliferation; induces apoptosis | Effective against specific cancer cell lines |
| Neuropharmacological Effects | Modulates dopamine receptors; potential treatment for schizophrenia and addiction | Positive modulation observed in studies |
| Antimicrobial Agents | Synthesized derivatives showed significant activity against bacterial strains | Effective against multiple bacterial strains |
| Antidepressants | Modifications led to novel antidepressants with serotonin reuptake inhibition | Promising results in preclinical models |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous tetrahydroisoquinoline derivatives, emphasizing substituent variations, stereochemistry, and applications.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects :
- The chloro group in the target compound increases electrophilicity and may enhance binding to hydrophobic pockets in biological targets compared to carbamoyl (hydrogen-bonding capability) or sulfamic acid (charged, polar interactions) .
- The Boc group improves synthetic versatility relative to benzyl protection, as Boc is acid-labile and easily removed under mild conditions .
Stereochemistry :
- The (3S) configuration in the target compound and (3S)-benzyl derivative contrasts with the (3R) configurations in other analogs. Stereochemistry critically affects molecular recognition; for example, (3S) derivatives may exhibit distinct binding affinities in chiral environments .
Physicochemical Properties :
- The Boc group increases lipophilicity (logP ~2.1 for the target compound, estimated), whereas sulfamic acid substituents enhance water solubility.
- Melting points vary significantly: the target compound’s Boc and chloro groups likely result in a higher melting point (~150–160°C, inferred from ) compared to benzyl-protected analogs (~228°C for the chloride salt in ).
Biological and Synthetic Relevance :
- The target compound’s chlorine atom may confer stability against metabolic degradation compared to unsubstituted analogs, making it suitable for in vivo studies.
- Carbamoyl and sulfamic acid derivatives are often employed in enzyme inhibition studies due to their ability to mimic transition states or interact with active sites .
Methodological Considerations in Structural Comparison
Chemical similarity analyses (e.g., Tanimoto coefficients, subgraph matching) highlight the importance of core structure and substituents. For example:
- Tanimoto Coefficient: The target compound shares a high similarity score (>0.8) with other Boc-protected tetrahydroisoquinolines but lower scores (<0.5) with benzyl-protected analogs due to divergent functional groups .
- Graph Comparison: Subgraph matching identifies the tetrahydroisoquinoline ring as a common scaffold, with divergences at position 7 and stereochemistry .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Coupling | HATU, DIPEA, DMF, RT, 12–24 h | 60–75% | 85–90% |
| Boc Deprotection | 20% TFA/DCM, 2 h, RT | 90–95% | >95% |
| Final Purification | C18 HPLC (ACN/H2O + 0.1% TFA) | 70–85% | >99% |
Advanced: What strategies ensure chiral purity during the synthesis of this compound, given its stereochemical complexity?
Methodological Answer:
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (3S)-Boc-Tic derivatives) to preserve stereochemistry during coupling and deprotection .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps to minimize racemization .
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) or circular dichroism (CD) spectroscopy. Target ee >98% for pharmaceutical-grade intermediates .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Use H and C NMR to confirm regiochemistry and substitution patterns. Key signals: Boc tert-butyl group (δ 1.4 ppm, singlet), carboxylic acid (δ 12.5 ppm, broad), and chloro-substituted aromatic protons (δ 7.2–7.5 ppm) .
- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion ([M+H]) and isotopic chlorine pattern (3:1 for Cl/Cl) .
- IR : Confirm carbonyl stretches (Boc: ~1680–1700 cm, carboxylic acid: ~2500–3300 cm) .
Advanced: How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Acidic Conditions : Boc groups hydrolyze rapidly below pH 3 (e.g., TFA-mediated cleavage in <2 h at RT). Stabilize with neutral buffers (pH 6–8) during storage .
- Thermal Stability : Boc-protected derivatives degrade above 80°C (TGA/DSC data). Store at –20°C under inert atmosphere to prevent decarboxylation .
Q. Table 2: Stability Under Controlled Conditions
| Condition | Degradation Pathway | Half-Life (25°C) | Mitigation Strategy |
|---|---|---|---|
| pH 2.0 (HCl) | Boc cleavage | 30 min | Avoid prolonged acidic exposure |
| pH 7.4 (PBS) | Minimal degradation | >6 months | Store at –20°C in dark |
| 80°C (dry) | Decarboxylation | 2 h | Use low-temp storage |
Advanced: How can I resolve contradictions in reported biological activities of structurally similar tetrahydroisoquinoline derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro vs. fluoro at position 7) and assess binding affinity via SPR or radioligand assays .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare interactions with target receptors (e.g., opioid or serotonin receptors) .
- Meta-Analysis : Cross-reference data from peer-reviewed journals (avoiding vendor sites like BenchChem) to identify trends in IC values and selectivity profiles .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage : Aliquot in amber vials under argon at –20°C. Desiccate with silica gel to prevent hydrolysis .
- Handling : Use gloveboxes (<5% humidity) for hygroscopic intermediates. Avoid prolonged exposure to light (UV degradation) .
Advanced: What in vitro assays are suitable for evaluating its potential as a protease inhibitor or receptor modulator?
Methodological Answer:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) with recombinant proteases (e.g., MMP-9) to measure IC .
- Receptor Binding : Conduct competitive binding assays using H-labeled ligands (e.g., H-DAMGO for µ-opioid receptors) .
- Cellular Uptake : Assess permeability via Caco-2 cell monolayers; optimize with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
